N2-(5-chloro-2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2” and “N4” in the name suggest that the compound has substitutions at these positions on the triazine ring. The substitutions are phenyl groups with chloro and methoxy substituents. The “6-morpholino” suggests a morpholine (a six-membered ring containing an oxygen and a nitrogen) attached at the 6-position of the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogens and three carbons. The chloro and methoxyphenyl groups would be attached at the 2 and 4 positions of the ring, and the morpholino group at the 6 position .Chemical Reactions Analysis
Triazine compounds can participate in a variety of chemical reactions, particularly at the nitrogen positions. They can undergo nucleophilic substitution reactions, and the chlorine on the phenyl ring could also potentially be displaced by a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the chloro and methoxy groups could increase the compound’s lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
- Novel Compound Synthesis : Research has been focused on the synthesis of new derivatives and complexes involving triazine structures, demonstrating methodologies for incorporating various substituents and assessing their structural properties. For example, the synthesis of new 1,2,4-triazole derivatives explored the antimicrobial activities of these compounds, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2010).
- Heat-resistant Polymers : Another direction of research involves the development of heat-resistant polyamides containing triazine rings, synthesized under green conditions. These polymers exhibited good thermal stability, solubility in polar aprotic solvents, and flame retardancy, making them potential materials for advanced applications (Dinari & Haghighi, 2017).
Biological Activities and Applications
- Cytotoxicity Against Cancer Cells : Some studies have investigated the cytotoxic effects of triazine derivatives on cancer cell lines. For instance, the synthesis of arylamino-1,3,5-triazines functionalized with alkylating 2-chloroethylamine fragments showed induced apoptosis in breast cancer MCF-7 cell lines, with some derivatives exhibiting significant activity. These findings highlight the potential of triazine derivatives as chemotherapeutic agents (Frączyk et al., 2016).
- Antibacterial and Antimicrobial Activities : The antimicrobial properties of triazine derivatives have also been a focus, with studies reporting on the preparation of compounds with potential antibacterial activity. This includes research on the synthesis and characterization of new compounds and their effects on various microorganisms, underscoring the versatility of triazine derivatives in developing new antimicrobial agents.
Environmental and Other Applications
- Pesticide Removal from Wastewater : Triazine derivatives have been explored for environmental applications, such as the removal of pesticides from wastewater. The use of specific triazine-based adsorbents demonstrates the potential for cleaning polluted waters, indicating the environmental significance of these compounds (Boudesocque et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-29-16-6-4-15(5-7-16)23-19-25-20(24-17-13-14(22)3-8-18(17)30-2)27-21(26-19)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKSZWTQJFREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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